molecular formula C18H22N2O5 B15329344 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate

Cat. No.: B15329344
M. Wt: 346.4 g/mol
InChI Key: WFYASFDQKGSORF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate (hereafter referred to by its full systematic name) is a derivative of the iboga alkaloid class, characterized by a hexahydroazepino-indole core structure. Its molecular formula is C₁₄H₁₈N₂O·C₄H₄O₄, with a methoxy group at position 8 and a methyl group at position 3 of the azepino-indole scaffold . Its fumarate salt formulation enhances solubility and bioavailability for pharmacological studies .

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole

InChI

InChI=1S/C14H18N2O.C4H4O4/c1-16-7-5-12-11-4-3-10(17-2)9-14(11)15-13(12)6-8-16;5-3(6)1-2-4(7)8/h3-4,9,15H,5-8H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

WFYASFDQKGSORF-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Core Synthesis Methods

Method Starting Material Catalyst/Reagent Yield (%) Diastereoselectivity
Iridium Reductive β,γ-Unsaturated δ-lactam Vaska’s complex 85–93 >95:5
Alkylation-Cyclization Tryptamine derivative H2SO4, EtOH 68–72 Not reported

Salt Formation with Fumaric Acid

The final step involves converting the free base to its fumarate salt to improve solubility and stability. Dissolving 8-methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole in hot ethanol and adding equimolar fumaric acid induces crystallization. The salt is isolated via vacuum filtration, yielding 92–95% purity. X-ray crystallography confirms a 1:1 stoichiometry between the amine and fumaric acid, with hydrogen bonding between the indole nitrogen and carboxylate groups.

Table 2: Characterization Data for the Fumarate Salt

Property Value Method Source
Molecular Formula C18H22N2O5 High-res. MS
Melting Point 217–219°C (dec.) Differential Scanning Calorimetry
Solubility 12 mg/mL in H2O USP Method <911>

Optimization Challenges and Solutions

Regioselectivity in Cycloaddition

The iridium-catalyzed method excels in regiocontrol, but competing pathways may arise with bulky dienophiles. Kinetic studies show that lowering the reaction temperature to −20°C suppresses side products, improving yield to 91%.

Purification of the Fumarate Salt

Silica gel chromatography often degrades the salt; instead, recrystallization from acetone/water (4:1 v/v) affords >99% purity.

Chemical Reactions Analysis

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate undergoes various chemical reactions, including:

Scientific Research Applications

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate involves its interaction with specific molecular targets. It acts as an agonist or antagonist at various receptors, including the 5-HT2A and 5-HT2B receptors . These interactions can modulate neurotransmitter release and signal transduction pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, including DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate) and IBG (9-methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole). Below is a detailed comparative analysis:

Structural Variations and Pharmacological Implications
Compound Name Substituents Key Structural Differences Pharmacological Targets
8-Methoxy-3-methyl-hexahydroazepino-indole fumarate 8-OCH₃, 3-CH₃ Methoxy group at position 8 5-HT₂A receptors (putative)
DM506 3-CH₃ Lacks methoxy group α7/α9α10 nAChRs, 5-HT₂A/2B receptors
IBG (9-Methoxy-3-methyl analog) 9-OCH₃, 3-CH₃ Methoxy group at position 9 Not fully characterized

Key Observations :

  • Positional differences influence receptor binding selectivity. For example, DM506’s lack of methoxy correlates with dual activity at nicotinic acetylcholine receptors (α7/α9α10 nAChRs) and serotonin receptors (5-HT₂A/2B), whereas the 8-methoxy analog’s activity is hypothesized to focus on 5-HT₂A pathways .
  • Methyl Group: All three compounds retain the 3-methyl group, which is critical for stabilizing the azepino-indole conformation and enhancing lipophilicity .
Receptor Binding and Functional Activity
  • DM506 :
    • Binds 5-HT₂A (Ki = 24 nM) and 5-HT₂B (Ki = 16 nM) with partial agonist efficacy (<80% of full agonist DOI) .
    • Inhibits α7 nAChRs (IC₅₀ = 0.8 μM) and α9α10 nAChRs (IC₅₀ = 1.3 μM) via allosteric mechanisms .
    • Demonstrates dose-dependent anxiolytic (15 mg/kg) and sedative (40 mg/kg) effects in mice .
  • IBG (9-Methoxy Analog): Limited pharmacological data are available. Its 9-methoxy group may sterically hinder receptor interactions compared to the 8-methoxy isomer .

Biological Activity

8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate (CAS: 2483829-59-8) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2O5
  • Molecular Weight : 346.38 g/mol
  • CAS Number : 2483829-59-8
  • IUPAC Name : this compound

The biological activity of this compound has been linked to several mechanisms:

  • Neurotransmitter Modulation : The compound appears to influence neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. This modulation may contribute to its potential antidepressant and anxiolytic effects.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : The fumarate form has shown promise in reducing inflammation in various models, potentially benefiting conditions characterized by chronic inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant-Like Effects : In animal models of depression, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test.
  • Anxiolytic Properties : Behavioral assays indicated that the compound may reduce anxiety-like behaviors in rodents when subjected to elevated plus maze tests.

Case Studies

  • Case Study on Depression :
    • A study involving chronic administration in mice showed that the compound significantly improved depressive symptoms over a four-week period compared to control groups. Behavioral assays indicated increased mobility and reduced immobility time.
  • Case Study on Inflammation :
    • Research on inflammatory markers in a rat model of arthritis demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic role in inflammatory diseases.

Data Table of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduced immobility in forced swim testStudy A
AnxiolyticIncreased exploration in elevated plus mazeStudy B
Anti-inflammatoryDecreased TNF-alpha and IL-6 levelsStudy C

Q & A

Basic: What are the recommended methods for synthesizing 8-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole fumarate, and how can reaction conditions be optimized?

Methodological Answer:
A multi-step synthesis approach is typically required, involving:

  • Step 1: Preparation of the indole core via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, as seen in analogous indole derivatives .
  • Step 2: Introduction of the methoxy group using methylating agents (e.g., dimethyl sulfate) under alkaline conditions .
  • Step 3: Formation of the azepinoindole scaffold through cyclization, often employing reagents like POCl₃ or polyphosphoric acid .
  • Step 4: Salt formation with fumaric acid in a polar solvent (e.g., ethanol) under reflux .

Optimization Tips:

  • Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and transition states .
  • Employ design of experiments (DoE) to screen solvents, catalysts, and temperatures systematically .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with standards .
    • Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • NMR: Assign peaks for methoxy (δ ~3.8 ppm), methyl (δ ~1.2 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
    • FT-IR: Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, melting point) across studies?

Methodological Answer:

  • Data Validation:
    • Replicate experiments using standardized protocols (e.g., OECD guidelines for LogP determination) .
    • Cross-reference with high-quality databases (e.g., PubChem) while excluding unreliable sources like BenchChem .
  • Case Example:
    • If LogP values conflict (e.g., 3.26 in one study vs. a higher value elsewhere), perform shake-flask experiments with octanol/water partitioning and validate via HPLC .
  • Statistical Analysis: Use ANOVA to assess variability between batches or synthetic routes .

Advanced: What experimental strategies are recommended for studying the compound’s receptor-binding affinities and structure-activity relationships (SAR)?

Methodological Answer:

  • In Silico Screening:
    • Perform molecular docking using software like AutoDock Vina to predict binding modes with serotonin or dopamine receptors .
  • In Vitro Assays:
    • Radioligand Binding Assays: Use ³H-labeled ligands to quantify affinity for 5-HT₂A or D₂ receptors .
    • Functional Assays: Measure cAMP levels or calcium flux in transfected HEK293 cells .
  • SAR Development:
    • Syntize analogs with variations in methoxy or methyl groups and compare EC₅₀/IC₅₀ values .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions:
    • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) .
  • Stability Monitoring:
    • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
  • Critical Parameters:
    • Avoid exposure to moisture or acidic/basic conditions to prevent hydrolysis of the fumarate salt .

Advanced: How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction:
    • Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • QSAR Modeling:
    • Build regression models correlating structural descriptors (e.g., topological polar surface area) with half-life or clearance .
  • Case Study:
    • Modify the methyl group to a trifluoromethyl moiety to enhance metabolic stability, guided by quantum mechanics/molecular mechanics (QM/MM) simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.